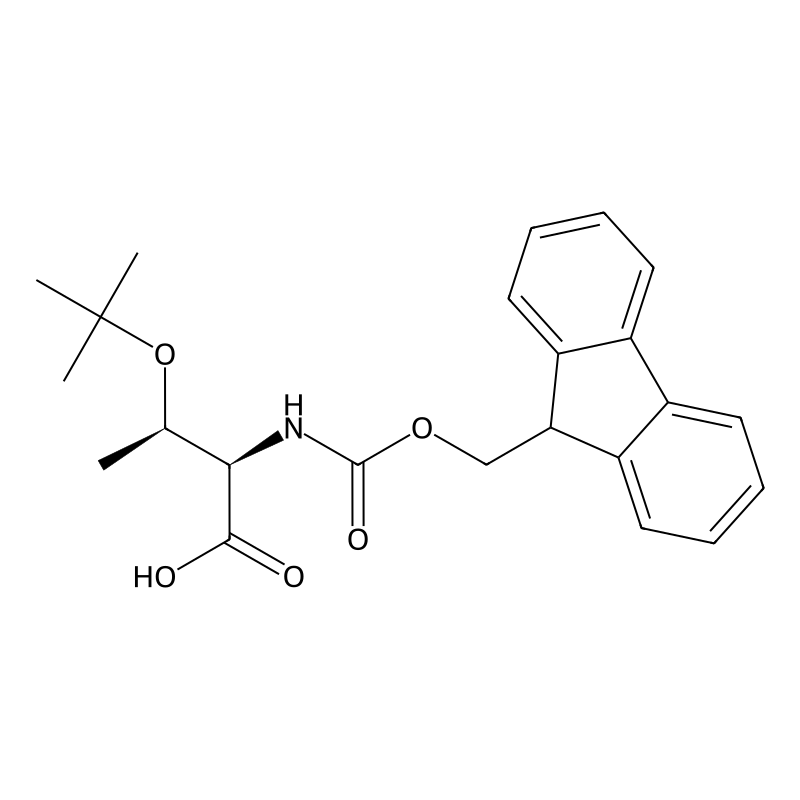

FMOC-D-Allo-THR(TBU)-OH

Content Navigation

Fmoc-D-allo-Thr(tBu)-OH provides the (2R,3R) stereochemistry required for cyclic depsipeptide macrocyclization, preventing O→N acyl shifts. Key benefits: • High-yield synthesis of Fusaricidin A and Himastatin analogs. • Enables ShK toxin engineering for Kv1.3 ion channel modulation. • Meets FDA analytical reference standards for Liraglutide impurity

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fmoc-D-allo-Thr(tBu)-OH (CAS: 170643-02-4) is a non-proteinogenic amino acid derivative utilized primarily in Solid Phase Peptide Synthesis (SPPS). Featuring a fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amine protection and a tert-butyl (tBu) ether for side-chain hydroxyl protection, this compound enables the precise incorporation of the D-allo-threonine stereoisomer (2R, 3R configuration) into complex peptide sequences. Unlike standard L-threonine, the D-allo configuration is necessary for accessing specific secondary structures in synthetic peptides, particularly in the development of cyclic lipodepsipeptides, bacterial metabolite analogs, and diastereomeric therapeutic proteins. Its orthogonal protection scheme ensures compatibility with standard Fmoc/tBu SPPS workflows, including high-temperature microwave-assisted protocols [1].

Research Fit

Substituting Fmoc-D-allo-Thr(tBu)-OH with its more common diastereomer, Fmoc-D-Thr(tBu)-OH (2R, 3S), or the L-enantiomer, fundamentally alters the spatial orientation of the side-chain hydroxyl and methyl groups. In procurement and material selection, this substitution is non-viable because the beta-carbon stereocenter directly dictates the peptide's folding propensity, thermal stability, and biological target engagement. For example, in the synthesis of ion channel-binding toxins, inverting the side-chain stereochemistry from D-allo to D-Thr results in a complete loss of receptor binding [1]. Furthermore, in cyclic depsipeptides, incorrect stereochemistry at the threonine residue exacerbates undesired O-to-N acyl shifts during basic deprotection, splitting the product into multiple inactive isomers and drastically reducing the yield of the target macrocycle[2]. Regulatory bodies also mandate strict differentiation between these isomers, requiring specific quantification of D-allo-Thr impurities in peptide APIs [3].

Substitution Risk

References

- [1] Inversion of Thr and Ile Side Chain Stereochemistry in a Protein Molecule: Impact on the Folding, Stability, and Structure of the ShK Toxin Protein Molecule. NIH/PMC.

- [2] A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. NIH/PMC.

- [3] Quality Considerations in Solid Phase Peptide Synthesis: A Case Study with Liraglutide. FDA.

Preservation of Target Binding in Diastereomeric Protein Analogs

The biological activity of synthetic protein analogs is highly sensitive to side-chain stereochemistry. In the synthesis of the ShK toxin (a Kv1.3 ion channel blocker), utilizing D-allo-threonine building blocks yields the 'd-allo-ShK' diastereomer, which successfully retains its binding affinity to the Kv1.3 channel. In contrast, substituting with standard D-threonine to produce 'd-ShK' results in a complete loss of binding activity [1].

| Evidence Dimension | Kv1.3 ion channel binding activity |

| Target Compound Data | d-allo-ShK retains biological binding activity |

| Comparator Or Baseline | d-ShK (D-Thr substituted) |

| Quantified Difference | Complete loss of binding for D-Thr vs retained affinity for D-allo-Thr |

| Conditions | Chemical protein synthesis and functional screening of ShK toxin analogs |

Procurement of the exact D-allo stereoisomer is mandatory for functional screening and development of specific ion channel modulators where side-chain stereochemistry dictates receptor fit.

Prevention of Yield-Destroying Acyl Shifts in Macrocyclization

During the solid-phase synthesis of cyclic lipodepsipeptides like Fusaricidin A analogs, the stereochemistry of the threonine residue governs the stability of the ester bond during Fmoc deprotection. When D-allo-Thr is replaced with D-Thr, the altered 3D conformation promotes an undesired intramolecular O-to-N acyl shift upon exposure to basic conditions (e.g., piperidine). This side reaction splits the crude product into multiple structural isomers (eluting at 13.06 min and 13.62 min via RP-HPLC), severely compromising the yield and structural integrity of the target cyclic peptide[1].

| Evidence Dimension | Chromatographic purity and O-to-N acyl shift resistance |

| Target Compound Data | D-allo-Thr supports proper macrocyclic conformation and stability |

| Comparator Or Baseline | D-Thr substitution |

| Quantified Difference | D-Thr induces split RP-HPLC peaks (13.06/13.62 min) due to O-to-N acyl shifts, reducing target yield |

| Conditions | Solid-phase macrolactamization and basic Fmoc deprotection |

Buyers synthesizing cyclic lipodepsipeptides must prioritize the D-allo form to prevent yield-destroying acyl shifts and ensure correct macrocyclic closure.

Regulatory Compliance and Chiral Impurity Profiling in Peptide APIs

In the commercial manufacturing of peptide APIs such as Liraglutide, regulatory agencies require stringent monitoring of chiral impurities. Standard specifications often limit total enantiomers to <0.2%. However, regulatory guidelines now specifically mandate the independent quantification of Fmoc-D-allo-Thr(tBu)-OH alongside Fmoc-D-Thr(tBu)-OH and Fmoc-L-allo-Thr(tBu)-OH, as these specific diastereomers affect the safety and efficacy profile of the final drug product [1]. Procuring high-purity Fmoc-D-allo-Thr(tBu)-OH is therefore essential as a critical reference standard for validating HPLC analytical methods during process scale-up [1].

| Evidence Dimension | Chiral purity resolution and regulatory acceptance |

| Target Compound Data | Independent quantification of D-allo-Thr required |

| Comparator Or Baseline | Generic Total Enantiomer limits (<0.2%) |

| Quantified Difference | FDA mandates specific baseline resolution of D-allo-Thr from other isomers rather than bulk enantiomer testing |

| Conditions | Quality control of SPPS-manufactured Liraglutide API |

Procuring this exact compound as an analytical standard is critical for pharmaceutical manufacturers to meet FDA requirements for diastereomeric impurity profiling.

Synthesis of Antimicrobial Cyclic Lipodepsipeptides

Directly following from its ability to prevent O-to-N acyl shifts during macrocyclization, Fmoc-D-allo-Thr(tBu)-OH is the required building block for synthesizing analogs of natural antibiotics like Fusaricidin A, Chlopstatin, and Himastatin. Its specific stereochemistry ensures correct folding and ester bond stability during solid-phase assembly [1].

Development of Diastereomeric Toxin Analogs for Autoimmune Research

Based on its validated impact on Kv1.3 ion channel binding, this compound is essential for researchers engineering mirror-image or diastereomeric proteins, such as ShK toxin analogs. It enables the precise tuning of thermal stability and receptor affinity that standard D-Threonine cannot achieve[2].

Chiral Reference Standards for Peptide API Manufacturing

As highlighted by FDA guidelines for Liraglutide production, Fmoc-D-allo-Thr(tBu)-OH is required as an analytical reference standard. Quality control laboratories must procure this exact isomer to validate chiral HPLC or GC-MS methods, ensuring that diastereomeric impurities in commercial peptide drugs remain below the stringent <0.2% threshold [3].

Application Fit Matrix

References

- [1] A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. NIH/PMC.

- [2] Inversion of Thr and Ile Side Chain Stereochemistry in a Protein Molecule: Impact on the Folding, Stability, and Structure of the ShK Toxin Protein Molecule. NIH/PMC.

- [3] Quality Considerations in Solid Phase Peptide Synthesis: A Case Study with Liraglutide. FDA.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types